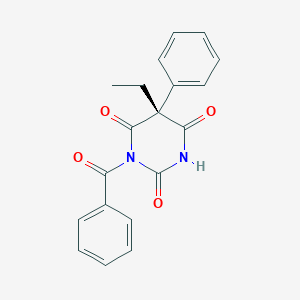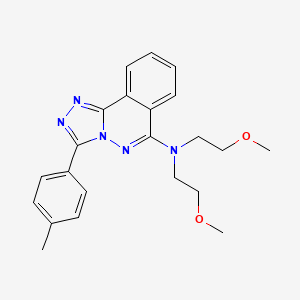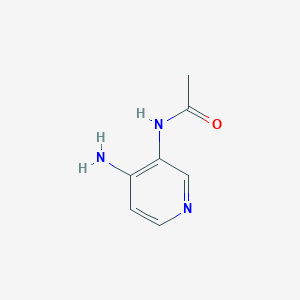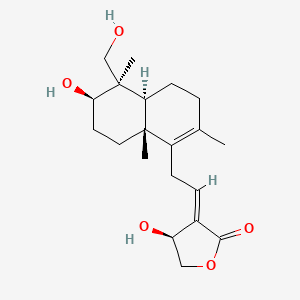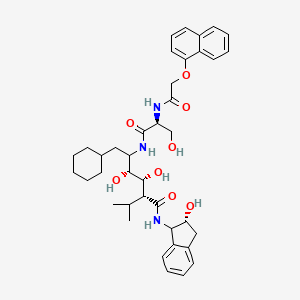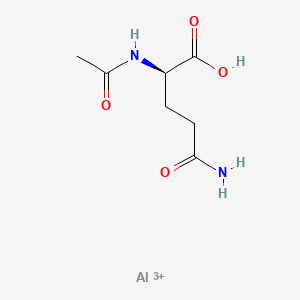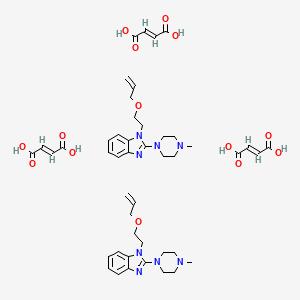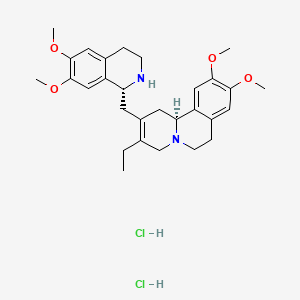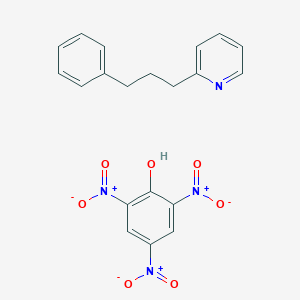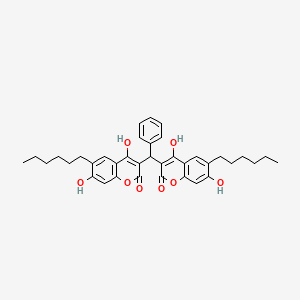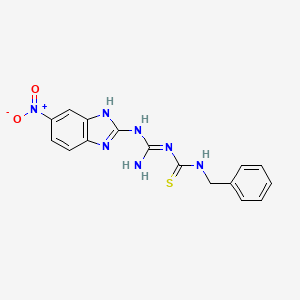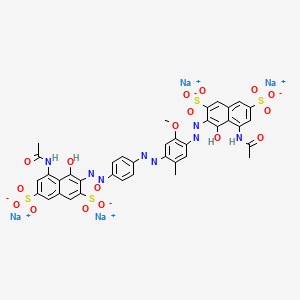
Tetrasodium 5-(acetamido)-3-((4-((4-((8-(acetamido)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-198-3, also known as aluminosilicate, is a compound that belongs to the class of materials known as zeolites. Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Aluminosilicates are composed of aluminum, silicon, and oxygen, and they often contain other elements such as sodium, potassium, or calcium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminosilicates can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. The hydrothermal synthesis involves reacting a mixture of silica and alumina sources in an alkaline medium at elevated temperatures and pressures. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Solid-state reactions involve the direct reaction of solid reactants at high temperatures.
Industrial Production Methods: In industrial settings, aluminosilicates are typically produced using hydrothermal synthesis. This method involves mixing sources of silica (such as sodium silicate) and alumina (such as sodium aluminate) in an alkaline solution, followed by heating the mixture in an autoclave at temperatures ranging from 100°C to 200°C. The resulting product is then filtered, washed, and dried to obtain the desired aluminosilicate material.
Chemical Reactions Analysis
Types of Reactions: Aluminosilicates undergo various chemical reactions, including ion exchange, adsorption, and catalysis. They can participate in oxidation, reduction, and substitution reactions due to their unique structure and chemical properties.
Common Reagents and Conditions: Common reagents used in reactions with aluminosilicates include acids, bases, and salts. The conditions for these reactions vary depending on the desired outcome. For example, ion exchange reactions typically occur in aqueous solutions at room temperature, while catalytic reactions may require elevated temperatures and pressures.
Major Products Formed: The major products formed from reactions involving aluminosilicates depend on the specific reaction and conditions. For example, ion exchange reactions can result in the replacement of cations within the aluminosilicate structure, while catalytic reactions can produce a wide range of organic and inorganic compounds.
Scientific Research Applications
Aluminosilicates have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including cracking, isomerization, and alkylation. In biology, aluminosilicates are used for drug delivery and as adsorbents for removing toxins from biological systems. In medicine, they are used in the development of new therapeutic agents and as carriers for controlled drug release. In industry, aluminosilicates are used in water purification, gas separation, and as additives in construction materials.
Mechanism of Action
The mechanism by which aluminosilicates exert their effects is primarily based on their ability to adsorb and exchange ions. The microporous structure of aluminosilicates allows them to trap and hold molecules, making them effective adsorbents. Additionally, the presence of exchangeable cations within the aluminosilicate structure enables ion exchange reactions, which are crucial for their catalytic activity. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Aluminosilicates can be compared with other similar compounds such as silica, alumina, and other types of zeolites. While silica and alumina are individual components of aluminosilicates, they do not possess the same microporous structure and ion exchange capabilities. Other zeolites, such as mordenite and faujasite, share similar properties with aluminosilicates but differ in their specific structural arrangements and chemical compositions. The uniqueness of aluminosilicates lies in their combination of aluminum and silicon in a microporous framework, which imparts distinct adsorption and catalytic properties.
List of Similar Compounds:- Silica (SiO2)
- Alumina (Al2O3)
- Mordenite
- Faujasite
- Clinoptilolite
Properties
CAS No. |
84560-10-1 |
|---|---|
Molecular Formula |
C38H28N8Na4O17S4 |
Molecular Weight |
1088.9 g/mol |
IUPAC Name |
tetrasodium;5-acetamido-3-[[4-[[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H32N8O17S4.4Na/c1-17-9-27(44-46-36-32(67(60,61)62)13-21-11-25(65(54,55)56)15-29(40-19(3)48)34(21)38(36)50)30(63-4)16-26(17)43-41-22-5-7-23(8-6-22)42-45-35-31(66(57,58)59)12-20-10-24(64(51,52)53)14-28(39-18(2)47)33(20)37(35)49;;;;/h5-16,49-50H,1-4H3,(H,39,47)(H,40,48)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI Key |
JQWSULBBHWHBEU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




